Ethyl 2-[3-(aminomethyl)phenyl]propanoate
Description
Ethyl 2-[3-(aminomethyl)phenyl]propanoate is an organic compound with the molecular formula C12H17NO2 It is an ester derivative, characterized by the presence of an ethyl group attached to the carboxylate moiety and an aminomethyl group attached to the phenyl ring
Properties
IUPAC Name |
ethyl 2-[3-(aminomethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9(2)11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKNHYUCDFZOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[3-(aminomethyl)phenyl]propanoate can be synthesized through a multi-step process. One common method involves the esterification of 2-[3-(aminomethyl)phenyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(aminomethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new amine derivatives.
Scientific Research Applications
Ethyl 2-[3-(aminomethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(aminomethyl)phenyl]propanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(aminomethyl)phenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[3-(aminomethyl)phenyl]butanoate: Similar structure but with an additional carbon in the alkyl chain.
Ethyl 2-[4-(aminomethyl)phenyl]propanoate: Similar structure but with the aminomethyl group attached to the para position of the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group also imparts distinct physicochemical properties compared to its methyl ester analog.
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